molecular formula C11H15ClN2S B5781557 1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea

1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B5781557
M. Wt: 242.77 g/mol
InChI Key: UBUBFZIQPTVHSD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 3-chloroaniline with isobutyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(2-methylpropyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3-Chlorophenyl)-3-(2-methylpropyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(3-Chlorophenyl)-3-(2-methylpropyl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

1-(3-Chlorophenyl)-3-(2-methylpropyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUBFZIQPTVHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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